molecular formula C6H8S B3031705 2,3-Dimethylthiophene CAS No. 632-16-6

2,3-Dimethylthiophene

Cat. No. B3031705
CAS RN: 632-16-6
M. Wt: 112.19 g/mol
InChI Key: BZYUMXXOAYSFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylthiophene is a derivative of thiophene, a heterocyclic compound that consists of a five-membered ring containing four carbon atoms and one sulfur atom. The presence of methyl groups at the 2 and 3 positions on the thiophene ring can significantly influence the electronic and steric properties of the molecule, which may affect its reactivity and utility in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium-catalyzed reactions, as demonstrated in the production of poly(3-hexylthiophene) through dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene . Similarly, the synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene was achieved by reacting 2,3,4,5-tetrabromothiophene with chlorodimethylsilane, using magnesium and a catalytic amount of copper(I) cyanide . These methods highlight the versatility of thiophene chemistry and the potential for synthesizing various substituted thiophenes, including 2,3-dimethylthiophene.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as single-crystal X-ray structural analysis. For instance, the solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates were determined, revealing nearly coplanar thiophene rings in some derivatives, while others showed significant steric hindrance and non-coplanarity . These structural insights are crucial for understanding the reactivity and properties of thiophene derivatives, including 2,3-dimethylthiophene.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including nitration, as seen with 2,5-dimethylthiophene, which yielded nitro-substituted products and dithienylmethanes upon reaction with copper(II) nitrate . Additionally, C-H bond activation and C-C bond formation were observed in the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds, leading to complex thiophenic structures . These reactions demonstrate the rich chemistry of thiophene derivatives and suggest that 2,3-dimethylthiophene could also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the introduction of dimethylsilyl groups in 2,3,4,5-tetrakis(dimethylsilyl)thiophene significantly affected the electronic properties of the thiophene ring, as evidenced by molecular orbital calculations and UV spectroscopy . The methylation of poly(3-hexylthiophene) with dimethylsulfate improved its photoelectrical properties, indicating that substituents on the thiophene ring can enhance material performance . These findings suggest that the physical and chemical properties of 2,3-dimethylthiophene would be similarly impacted by its substituents, potentially making it useful in electronic and photovoltaic applications.

Scientific Research Applications

Chemical Reactions and Product Formation

2,3-Dimethylthiophene has been studied for its reactivity in various chemical reactions. For instance, Suzuki et al. (1981) explored its reactivity with copper(II) nitrate in acetic anhydride, resulting in the formation of 3-nitro-2,5-dimethyl-thiophene and other products, indicating its potential in synthesizing complex organic compounds (Suzuki et al., 1981). Paneque et al. (2005) investigated the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds, leading to the activation of both sp2 and sp3 C-H bonds and the formation of new C-C bonds, demonstrating its applicability in organometallic chemistry and catalysis (Paneque et al., 2005).

Molecular Structure Analysis

The molecular structure of 2,5-dimethylthiophene has been a subject of interest in scientific research. Tanabe et al. (1993) conducted an electron diffraction study to determine its molecular structure, contributing to the understanding of its physical and chemical properties (Tanabe et al., 1993).

Synthesis of Complex Compounds

The synthesis of various complex compounds using 2,3-Dimethylthiophene as a starting material or intermediate has been widely explored. Peeters et al. (1994) described the synthesis of 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst, showing its utility in organic synthesis (Peeters et al., 1994).

Applications in Organometallic Chemistry

2,3-Dimethylthiophene's involvement in organometallic chemistry is notable. Chen et al. (1992) studied its coordination to three metal centers in complexes, providing insights into its potential applications in the field of organometallic chemistry (Chen et al., 1992).

Biological and Medicinal Chemistry

In the realm of biological and medicinal chemistry, Sharma et al. (2010) explored the synthesis of palladium and platinum complexes with azomethines derived from 3-acetyl-2,5-dimethylthiophene, assessing their antimicrobial activities. This highlights its potential in developing new medicinal compounds (Sharma et al., 2010).

Safety And Hazards

2,3-Dimethylthiophene is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2,3-dimethylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S/c1-5-3-4-7-6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYUMXXOAYSFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212550
Record name 2,3-Dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,3-Dimethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032977
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

138.00 to 140.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 2,3-Dimethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032977
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,3-Dimethylthiophene

CAS RN

632-16-6
Record name 2,3-Dimethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJY61TQ8W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-Dimethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032977
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-49 °C
Record name 2,3-Dimethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032977
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylthiophene
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylthiophene
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylthiophene
Reactant of Route 4
Reactant of Route 4
2,3-Dimethylthiophene
Reactant of Route 5
Reactant of Route 5
2,3-Dimethylthiophene
Reactant of Route 6
2,3-Dimethylthiophene

Citations

For This Compound
421
Citations
S RODMAR, B RODMAR, AA Khan… - ACTA CHEMICA …, 1966 - actachemscand.org
The signs and magnitudes of the methyl-methyl couplings in 2, 3-dimethylthiophene, 2, 3-dimethylfuran and 3-iodo-2, 5-dimethylfuran have been determined by the selective …
Number of citations: 10 actachemscand.org
AR Katritzky, M Balasubramanian, M Siskin - Energy & fuels, 1992 - ACS Publications
The title compounds are unaffected under both thermolysis and neutral aquathermolysis conditions up to 350 C. In the presence of 10% phosphoric acid, thiophene gave …
Number of citations: 38 pubs.acs.org
WJ KING, FF Nord - The Journal of Organic Chemistry, 1949 - ACS Publications
The reduction of thienyl ketones to the corresponding alkyl thiophenes is usually carried out by means of the Clemmensen reduction (1). This method has the disadvantage, in many …
Number of citations: 75 pubs.acs.org
TI Eglinton, JS Sinninghe Damsté, MEL Kohnen… - 1990 - ACS Publications
Analysis of several sedimentary rock sequences by Pyrolysis-Gas Chromatography (Py-GC) has revealed that thiophene precursors are preferentially removed from kerogen during …
Number of citations: 80 pubs.acs.org
C Rivas, D Pacheco, F Vargas… - Journal of Heterocyclic …, 1981 - Wiley Online Library
2,3‐Dimethyl, 3,4‐dimethyl and 2,3,5‐trimethylthiophene were synthesized and subjected to interaction with excited benzophenone. 2,3‐Dimethylthiophene affords an oxetane in good …
Number of citations: 22 onlinelibrary.wiley.com
AF Shepard - Journal of the American Chemical Society, 1932 - ACS Publications
A number of new salts of phenolphthalein have been prepared and studied. They are always additive compounds of phenolphthalein and the base. Usually two or more molecules of …
Number of citations: 8 pubs.acs.org
AF Shepard, AL Henne… - Journal of the American …, 1934 - ACS Publications
Thiophene and its homologs can be synthesized from conjugateddiolefins and sulfur. The reac-tion is general and the yields range from 6 to 50%. The procedure consists in dropping …
Number of citations: 38 pubs.acs.org
VI Shvedov, IA Kharizomenova, AN Grinev - Chemistry of Heterocyclic …, 1974 - Springer
A method is proposed for the synthesis of 5-acylamino-2,3-dimethylthiophene-4-carbaldehydes and 5-acylamino-2,3-tetramethylenethiophene-4-carbaldehydes by the formylation of …
Number of citations: 4 link.springer.com
Y Feng, Q Yucai, Y Wenyu - Journal of Petrochemical …, 2014 - journal.lnpu.edu.cn
Abstract: TiO 2 MCM 41mesoporous molecular sieve ( n(Si)/ n(Ti)= 5) was synthesized by heating reflux method, using titanium tetrabutoxide as the Ti source, MCM 41 as …
Number of citations: 1 journal.lnpu.edu.cn
T Hanzawa, H Nishimura, J Mizutani - Agricultural and Biological …, 1973 - Taylor & Francis
From the comparisons of mass spectral fragmentations and gas chromatographic retention times with reference compounds, volatile flavor products from UV-photolysis of S-(cis-l-…
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.